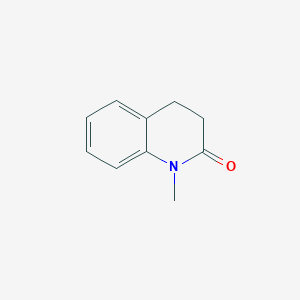

1-Methyl-3,4-dihydroquinolin-2(1H)-one

Vue d'ensemble

Description

1-Methyl-3,4-dihydroquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with a methyl group at the first position and a carbonyl group at the second position, making it a versatile intermediate in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Methyl-3,4-dihydroquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of N-methyl-2-aminobenzyl alcohol with acetic anhydride. The reaction typically proceeds under reflux conditions, yielding the desired product after purification.

Another method involves the Pictet-Spengler reaction, where N-methyltryptamine reacts with an aldehyde in the presence of an acid catalyst to form the quinoline ring system. This method is advantageous due to its simplicity and high yield.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves continuous flow processes to ensure high efficiency and scalability. The use of automated reactors and optimized reaction conditions allows for the large-scale production of this compound with minimal waste and high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-Methyl-3,4-dihydroquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of 1-methyl-3,4-dihydroquinolin-2-ol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinoline-2,3-dione derivatives.

Reduction: 1-Methyl-3,4-dihydroquinolin-2-ol.

Substitution: Functionalized quinoline derivatives.

Applications De Recherche Scientifique

While the provided search results do not offer comprehensive data tables or specific case studies focusing solely on the applications of "1-Methyl-3,4-dihydroquinolin-2(1H)-one," they do provide some relevant information regarding its synthesis, properties, and related compounds.

Synthesis and Chemical Properties:

- Nomenclature and Structure this compound, also known as 1-methyl-3,4-dihydroquinolin-2-one, has the molecular formula and a molecular weight of 161.20 g/mol . It is identified by the CAS number 826-72-2 .

- Synonyms This compound is also known by several synonyms, including this compound, 1-methyl-3,4-dihydro-1H-quinolin-2-one and N-Methyldihydrocarbostyril .

- Descriptors The IUPAC name is 1-methyl-3,4-dihydroquinolin-2-one. Its InChI code is InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3, and the InChIKey is GRDNENMVSPDQBD-UHFFFAOYSA-N .

- Synthesis of related compounds Studies have explored the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives with various substitutions to evaluate their biological activities . Different methods for synthesizing compounds in the 1,2,3,4-tetrahydroquinoline series with an acyclic side chain have also been developed .

Potential Applications and Related Research:

- Neuronal Nitric Oxide Synthase (nNOS) Inhibitors Some 3,4-dihydroquinolin-2(1H)-one derivatives have been investigated as neuronal nitric oxide synthase (nNOS) inhibitors, which are relevant in preclinical models of neurological disorders . These compounds have demonstrated potential in reversing thermal hyperalgesia and reducing tactile hyperesthesia in animal models .

- Platelet Aggregation Inhibitors 7-Nitro-3,4-dihydroquinolin-2(1H)-one derivatives have been prepared and tested for their platelet aggregation inhibitory effect . Specifically, 6-(4-ethoxycarbonylpiperidino)-7-nitro-3,4-dihydroquinoline-2(1H)-one showed potent inhibitory activity and high selectivity .

- Building Block for Complex Molecules N-methyl-3,4-dihydroquinolin-2(1H)-one has been used as a simplified backbone in the synthesis of more complex natural products .

- Anti-vesiculoviral compound Vesicular stomatitis virus (VSV) represents a promising platform for developing oncolytic viruses, as well as vaccines .

Mécanisme D'action

The mechanism of action of 1-Methyl-3,4-dihydroquinolin-2(1H)-one varies depending on its application. In biological systems, it may act by inhibiting specific enzymes or binding to receptors, thereby modulating biochemical pathways. For example, it can inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function.

Comparaison Avec Des Composés Similaires

1-Methyl-3,4-dihydroquinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound, which lacks the methyl and carbonyl groups.

2-Methylquinoline: Similar structure but with a methyl group at the second position instead of the first.

3,4-Dihydroquinolin-2(1H)-one: Lacks the methyl group at the first position.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.

Activité Biologique

1-Methyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, particularly focusing on its potential therapeutic applications and mechanisms of action.

1. Antioxidant Activity

Research indicates that derivatives of 3,4-dihydroquinolinones exhibit notable antioxidant properties. For instance, studies have shown that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems . The mechanism often involves the donation of hydrogen atoms or electrons to reactive oxygen species (ROS), thereby neutralizing their harmful effects.

2. Anticholinesterase Activity

The compound has been evaluated for its potential as an anticholinesterase agent, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that certain derivatives showed significant inhibitory activity against acetylcholinesterase (AChE) and monoamine oxidases (MAOs), with IC50 values indicating potent inhibition . For example, one derivative exhibited an IC50 of 0.28 µM against AChE, highlighting its potential as a dual-target inhibitor.

3. Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Various studies have reported that it exhibits activity against a range of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes and interference with metabolic pathways .

4. Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving the modulation of apoptotic pathways and the inhibition of histone demethylases . The ability to inhibit specific enzymes related to tumor progression makes it a candidate for further investigation in cancer therapy.

Case Study 1: Alzheimer's Disease Model

In a study focused on Alzheimer's disease models, derivatives of this compound were synthesized and evaluated for their ability to inhibit AChE and MAO-B. The most promising compound demonstrated significant neuroprotective effects and was able to cross the blood-brain barrier (BBB), making it a potential lead for further development in treating neurodegenerative disorders .

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial efficacy of this compound against various pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as alternative antimicrobial agents .

Research Findings Summary Table

| Biological Activity | Mechanism | Notable Findings |

|---|---|---|

| Antioxidant | Scavenging ROS | Effective in reducing oxidative stress |

| Anticholinesterase | Inhibition of AChE/MAO | IC50 values as low as 0.28 µM |

| Antimicrobial | Disruption of cell membranes | Effective against S. aureus and E. coli |

| Antitumor | Induction of apoptosis | Modulates apoptotic pathways |

Propriétés

IUPAC Name |

1-methyl-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRDNENMVSPDQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00341889 | |

| Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

826-72-2 | |

| Record name | 1-Methyl-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00341889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the key chemical transformation involving 1-Methyl-3,4-dihydroquinolin-2(1H)-one described in the research?

A1: The research describes a synthetic route using this compound as a starting material. The process involves treating the magnesium enolate of this compound with various nitriles. This reaction forms vinylogous urea derivatives. Subsequent N-acetylation with acetic anhydride/pyridine and double bond migration using 1,8-diazabicyclo[5.3.0]undec-7-ene yields the final 3-[1-(acetylamino)alkyl]-1-methylquinolin-2(1H)-one derivatives [, ].

Q2: Why is this synthetic route significant?

A2: This method provides a convenient and efficient way to synthesize 3-(1-Aminoalkyl)quinolin-2(1H)-one derivatives [, ]. These derivatives are interesting due to their potential biological activity and potential applications in medicinal chemistry. The described synthesis offers a new route to these potentially valuable compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.